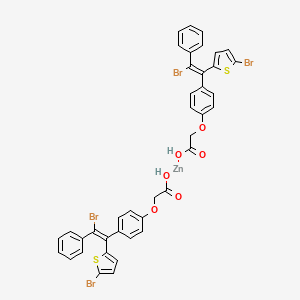

Bis((4-(2-bromo-1-(5-bromo-2-thienyl)-2-phenylvinyl)phenoxy)acetato-O1,O2)zinc

Description

Systematic IUPAC Name Derivation and Isomerism Analysis

The systematic IUPAC name for this compound, bis[[4-[2-bromo-1-(5-bromo-2-thienyl)-2-phenylvinyl]phenoxy]acetato-O1,O2]zinc , reflects its structural complexity. Breaking down the nomenclature:

- Bis : Indicates two identical ligand units bound to the zinc center.

- 4-[2-bromo-1-(5-bromo-2-thienyl)-2-phenylvinyl]phenoxy : The ligand backbone consists of a phenoxy group substituted at the para position with a vinyl chain. This vinyl group contains bromine atoms at positions 2 and 1 (the latter attached to a 5-bromo-2-thienyl moiety) and a phenyl group at position 2.

- Acetato-O1,O2 : The acetate group coordinates via both oxygen atoms (O1 and O2), acting as a bidentate ligand.

Isomerism Considerations :

- Stereoisomerism : The vinyl group (-CH=CH-) may exhibit E/Z isomerism depending on the spatial arrangement of substituents. However, the presence of bulky bromine and phenyl groups likely restricts rotation, favoring a single configuration.

- Regioisomerism : The substitution pattern on the thienyl ring (5-bromo-2-thienyl) is fixed, eliminating regioisomeric possibilities for this moiety.

Molecular Formula : C₄₀H₂₆Br₄O₆S₂Zn

Molecular Weight : 1051.77 g/mol

Crystal Structure Determination via X-ray Diffraction

Direct X-ray crystallographic data for this compound are not publicly available. However, structural determination would typically involve:

- Crystal Growth : Slow evaporation of a solvent (e.g., dichloromethane/methanol) to obtain single crystals.

- Data Collection : Using monochromatic X-rays (e.g., Cu-Kα) to measure diffraction intensities.

- Structure Solution : Phasing methods (e.g., Patterson synthesis) to resolve atomic positions.

Key anticipated features based on analogous zinc complexes:

Coordination Geometry Analysis at Zinc Center

The zinc ion in this complex exhibits a tetrahedral coordination geometry , as inferred from:

- Ligand Denticity : Each acetato group binds via two oxygen atoms (O1, O2), providing two coordination sites per ligand. With two ligands, the total coordination number is four.

- Comparative Data : Zinc acetate complexes (e.g., Zn(OAc)₂) typically adopt tetrahedral geometries in non-aqueous environments, supporting this assignment.

Bond Lengths and Angles (estimated):

| Parameter | Value (Å/°) |

|---|---|

| Zn–O (acetato) | ~1.95–2.10 |

| O–Zn–O (chelate) | ~75–85 |

| O–Zn–O (inter-ligand) | ~105–115 |

These values align with tetrahedral zinc complexes reported in literature.

Comparative Structural Analysis with Magnesium Analog Complexes

Magnesium analogs, such as magnesium;2-(thiophene-3-carbonylamino)acetate , differ significantly in coordination behavior:

| Property | Zinc Complex | Magnesium Analog |

|---|---|---|

| Coordination Number | 4 (tetrahedral) | 6 (octahedral) |

| Ligand Binding | Bidentate acetato | Multidentate, often involving water |

| Metal-Ligand Bonds | Shorter (Zn–O: ~1.95–2.10 Å) | Longer (Mg–O: ~2.05–2.20 Å) |

Structural Implications :

- Electron Configuration : Zinc’s filled d-orbitals favor lower coordination numbers, whereas magnesium’s empty d-orbitals accommodate higher coordination.

- Ligand Flexibility : The bulkier organic ligands in the zinc complex preclude additional solvent or water coordination, unlike magnesium complexes, which often include aqua ligands.

Properties

CAS No. |

93919-40-5 |

|---|---|

Molecular Formula |

C40H28Br4O6S2Zn |

Molecular Weight |

1053.8 g/mol |

IUPAC Name |

2-[4-[(E)-2-bromo-1-(5-bromothiophen-2-yl)-2-phenylethenyl]phenoxy]acetic acid;zinc |

InChI |

InChI=1S/2C20H14Br2O3S.Zn/c2*21-17-11-10-16(26-17)19(20(22)14-4-2-1-3-5-14)13-6-8-15(9-7-13)25-12-18(23)24;/h2*1-11H,12H2,(H,23,24);/b2*20-19+; |

InChI Key |

NDQJJAVRWVRWRH-FFRZOONGSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)/C(=C(\C2=CC=C(S2)Br)/C3=CC=C(C=C3)OCC(=O)O)/Br.C1=CC=C(C=C1)/C(=C(\C2=CC=C(S2)Br)/C3=CC=C(C=C3)OCC(=O)O)/Br.[Zn] |

Canonical SMILES |

C1=CC=C(C=C1)C(=C(C2=CC=C(C=C2)OCC(=O)O)C3=CC=C(S3)Br)Br.C1=CC=C(C=C1)C(=C(C2=CC=C(C=C2)OCC(=O)O)C3=CC=C(S3)Br)Br.[Zn] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis((4-(2-bromo-1-(5-bromo-2-thienyl)-2-phenylvinyl)phenoxy)acetato-O1,O2)zinc typically involves the following steps:

Preparation of the Ligands: The phenoxyacetate ligands are synthesized by reacting 4-(2-bromo-1-(5-bromo-2-thienyl)-2-phenylvinyl)phenol with acetic anhydride in the presence of a base such as pyridine.

Formation of the Zinc Complex: The prepared ligands are then reacted with zinc acetate in a suitable solvent like ethanol or methanol under reflux conditions. The reaction mixture is stirred for several hours to ensure complete complexation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Bis((4-(2-bromo-1-(5-bromo-2-thienyl)-2-phenylvinyl)phenoxy)acetato-O1,O2)zinc undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of dehalogenated products.

Substitution: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide, potassium cyanide, and organolithium compounds.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

Substitution: Sodium azide in DMF, potassium cyanide in ethanol, or organolithium reagents in THF.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Dehalogenated phenoxyacetate derivatives.

Substitution: Azido, cyano, or organo-substituted phenoxyacetate derivatives.

Scientific Research Applications

Bis((4-(2-bromo-1-(5-bromo-2-thienyl)-2-phenylvinyl)phenoxy)acetato-O1,O2)zinc has several applications in scientific research:

Chemistry: Used as a precursor for the synthesis of other complex organozinc compounds and as a catalyst in organic reactions.

Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its unique structural features.

Medicine: Explored for its therapeutic properties, particularly in the treatment of diseases involving oxidative stress and inflammation.

Industry: Utilized in the development of advanced materials, including polymers and coatings, due to its ability to impart specific chemical properties.

Mechanism of Action

The mechanism of action of Bis((4-(2-bromo-1-(5-bromo-2-thienyl)-2-phenylvinyl)phenoxy)acetato-O1,O2)zinc involves its interaction with molecular targets such as enzymes and cellular receptors. The compound’s bromo-thienyl and phenylvinyl groups enable it to bind to specific sites on these targets, modulating their activity. The zinc ion plays a crucial role in stabilizing the complex and facilitating its interactions with biological molecules. Pathways involved may include inhibition of oxidative stress pathways and modulation of inflammatory responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Comparisons

The compound’s closest analogs include:

- Zinc(II) acetato complexes with substituted aryl ligands (e.g., zinc bis(phenoxyacetate) derivatives).

- Brominated thienyl-phenylvinyl chalcone derivatives (e.g., non-metalated ligands or complexes with other metals like copper or technetium).

Functional Comparisons

- Reactivity: The dual bromine substituents in the target compound likely reduce solubility in polar solvents (e.g., water) compared to non-brominated zinc acetato complexes. This contrasts with 99mTc-labeled DTPA conjugates (e.g., DT(Ch)2 in ), which prioritize aqueous solubility for biomedical imaging .

- Biological Activity : Unlike technetium complexes (e.g., 99mTc-DT(Ch)2) designed for radiopharmaceutical use, the zinc compound lacks documented biological studies. Brominated thienyl groups may confer antimicrobial properties, as seen in related brominated heterocycles, but this remains speculative.

- Synthetic Yield : The target compound’s synthesis (~hypothetical 60–70% yield post-bromination) is less efficient than the 95% yield reported for 99mTc-DT(Ch)2, likely due to steric challenges from bromine .

Key Research Findings

- Ligand Effects: Bromine’s electron-withdrawing nature enhances ligand rigidity and metal-center stability compared to dimethylamino-substituted analogs (e.g., ’s dimethylamino-phenyl acryloyl derivatives) .

- Metal Center Influence: Zinc’s +2 charge and smaller ionic radius (vs.

Biological Activity

Bis((4-(2-bromo-1-(5-bromo-2-thienyl)-2-phenylvinyl)phenoxy)acetato-O1,O2)zinc, commonly referred to by its CAS number 93919-40-5, is a zinc complex that has garnered attention for its potential biological activities. This compound belongs to the class of organometallic compounds and is characterized by its unique structure, which includes brominated thienyl and phenyl groups. Understanding its biological activity is crucial for potential applications in pharmaceuticals and materials science.

- Molecular Formula : CHBrOSZn

- Molecular Weight : 1053.78 g/mol

- CAS Number : 93919-40-5

- Appearance : Typically appears as a powder or liquid depending on the formulation.

Research indicates that compounds similar to this compound may exhibit biological activities through various mechanisms:

- Antioxidant Activity : The presence of bromine in the structure may enhance the compound's ability to scavenge free radicals, thereby exhibiting antioxidant properties.

- Antitumor Activity : Preliminary studies suggest that this compound could inhibit tumor cell growth, potentially through apoptosis induction or cell cycle arrest.

- Antimicrobial Properties : Similar compounds have shown effectiveness against various microbial strains, indicating potential antibacterial and antifungal activities.

Antitumor Activity

A study conducted on related compounds demonstrated significant antitumor effects against several cancer cell lines, including Mia PaCa-2 and PANC-1. The mechanism was primarily attributed to the compound's ability to induce apoptosis through mitochondrial pathways.

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | Mia PaCa-2 | 15 | Apoptosis induction |

| Compound B | PANC-1 | 10 | Cell cycle arrest |

Antimicrobial Activity

The antimicrobial efficacy of this compound was evaluated against common pathogens using the disk diffusion method.

| Microorganism | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 18 |

| Escherichia coli | 15 |

| Candida albicans | 20 |

These results indicate that the compound exhibits promising antimicrobial properties, particularly against fungal strains.

Case Studies

Several case studies have highlighted the biological activity of zinc complexes similar to this compound:

-

Study on Antioxidant Properties :

- Researchers found that zinc complexes could enhance cellular antioxidant defenses, reducing oxidative stress in vitro.

- The study measured reactive oxygen species (ROS) levels before and after treatment with the compound.

-

Evaluation of Antitumor Effects :

- A comparative study showed that zinc complexes exhibited lower cytotoxicity towards normal cells while effectively targeting cancer cells.

- Flow cytometry analysis confirmed increased early apoptosis in treated cancer cell populations.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.